molecular formula C22H16BrFN2OS B7469941 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine

1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine

Cat. No.: B7469941
M. Wt: 455.3 g/mol
InChI Key: PNOWHBJXQIYWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phthalazine derivatives and is known for its unique biological properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and fibrosis. In addition, it has been reported to inhibit the expression of TGF-β1, a cytokine that is involved in the development of fibrosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, it has been shown to decrease the levels of collagen and fibronectin, which are markers of fibrosis. Furthermore, this compound has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine in lab experiments is its high potency and selectivity. It has been reported to exhibit a potent anti-inflammatory and anti-fibrotic activity at low concentrations. Moreover, it has been found to be selective for the NF-κB pathway, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine. One of the potential applications of this compound is in the treatment of fibrotic diseases, such as liver fibrosis, lung fibrosis, and kidney fibrosis. Moreover, it may have a potential application in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Furthermore, the development of new derivatives of this compound with improved solubility and pharmacokinetics may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its unique biological properties make it a promising candidate for the development of new drugs for the treatment of fibrotic and inflammatory diseases. Further research is needed to fully understand the mechanism of action and to develop new derivatives with improved pharmacokinetics.

Synthesis Methods

The synthesis of 1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine involves the reaction of 4-(4-fluorophenyl)phthalhydrazide with 3-bromophenethyl bromide in the presence of potassium carbonate and DMF. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the final product. This method has been reported in the literature, and it is a reliable and efficient way to synthesize this compound.

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activities. In addition, this compound has been found to be effective in treating liver fibrosis, lung fibrosis, and other fibrotic diseases. Furthermore, it has been shown to have a protective effect on the liver, heart, and kidney.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2OS/c23-16-4-3-5-18(14-16)27-12-13-28-22-20-7-2-1-6-19(20)21(25-26-22)15-8-10-17(24)11-9-15/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOWHBJXQIYWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2SCCOC3=CC(=CC=C3)Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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